4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran
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Overview
Description
4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran is an organic compound with the molecular formula C12H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydro-2H-pyran ring through an oxygen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran typically involves the bromination of a cyclohexylmethanol derivative followed by its reaction with tetrahydro-2H-pyran. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the cyclohexyl ring or the tetrahydro-2H-pyran ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but lacks the cyclohexyl ring.
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran: Contains an additional methyl group on the cyclohexyl ring.
Uniqueness
4-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydro-2h-pyran is unique due to the presence of both a cyclohexyl ring and a tetrahydro-2H-pyran ring, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H21BrO2 |
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Molecular Weight |
277.20 g/mol |
IUPAC Name |
4-[1-(bromomethyl)cyclohexyl]oxyoxane |
InChI |
InChI=1S/C12H21BrO2/c13-10-12(6-2-1-3-7-12)15-11-4-8-14-9-5-11/h11H,1-10H2 |
InChI Key |
WOZGXVPXTJYYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)OC2CCOCC2 |
Origin of Product |
United States |
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